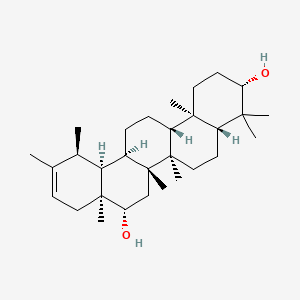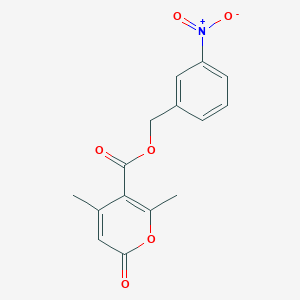
2,4-Dimethyl-6-oxo-3-pyrancarboxylic acid (3-nitrophenyl)methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethyl-6-oxo-3-pyrancarboxylic acid (3-nitrophenyl)methyl ester is a carboxylic ester. It derives from a benzyl alcohol.
Aplicaciones Científicas De Investigación
Pharmacological Studies
The compound has been investigated for its pharmacological properties, such as vasodilation and antihypertensive activities. For instance, a study found that certain 3-nitrophenyl derivatives of similar compounds exhibited superior coronary vasodilation and antihypertensive activities compared to symmetrically substituted derivatives (Meyer et al., 1981).
Analytical Methods
Highly sensitive methods for quantitative determination in plasma have been developed for compounds structurally similar to the one . For example, a study described a method for detecting a cerebral vasodilator using electron capture gas chromatography (Higuchi et al., 1975).
Chemical Synthesis and Reactions
There has been significant research into the synthesis and reactions of similar compounds. Studies have explored various pathways for synthesizing polyamides containing different esters, demonstrating the chemical versatility and applicability of these compounds in material science (Hattori & Kinoshita, 1979).
Biomedical Research
In biomedical contexts, similar compounds have shown potential in treating diseases. For instance, one study synthesized new unsymmetrical 1,4-dihydropyridine derivatives, demonstrating significant antitubercular activity (Gevariya et al., 2001).
Propiedades
Fórmula molecular |
C15H13NO6 |
|---|---|
Peso molecular |
303.27 g/mol |
Nombre IUPAC |
(3-nitrophenyl)methyl 2,4-dimethyl-6-oxopyran-3-carboxylate |
InChI |
InChI=1S/C15H13NO6/c1-9-6-13(17)22-10(2)14(9)15(18)21-8-11-4-3-5-12(7-11)16(19)20/h3-7H,8H2,1-2H3 |
Clave InChI |
MOAHRJZJGJYJFO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC(=C1C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-])C |
SMILES canónico |
CC1=CC(=O)OC(=C1C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-])C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





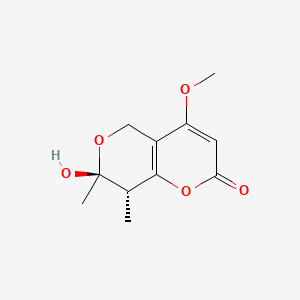
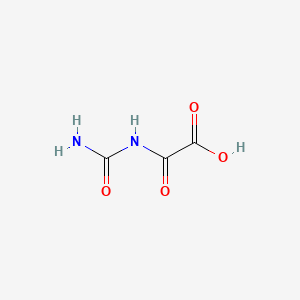
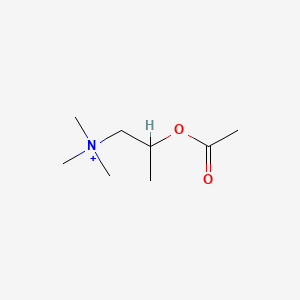

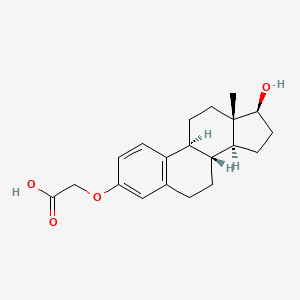



![8-Benzylidene-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1211454.png)
![(2S,3S,6R)-3-[[2-(2-amino-1-methyl-5,6-dihydro-4H-pyrimidin-4-yl)acetyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid](/img/structure/B1211455.png)
